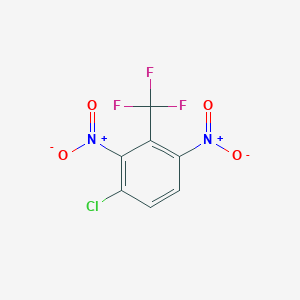

3-Chloro-2,6-dinitrobenzotrifluoride

Description

Overview of Halogenated Nitroaromatic Compounds in Chemical Research

Halogenated nitroaromatic compounds represent a significant class of industrial chemicals widely utilized as precursors in the synthesis of a diverse range of products, including dyes, polymers, pesticides, and explosives. nih.gov Their extensive use has consequently led to their presence as environmental contaminants. nih.gov The chemical and functional diversity offered by the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds valuable in various chemical applications. nih.gov

In the realm of fine chemicals, the selective catalytic reduction of halogenated nitroaromatic compounds is a primary method for producing halogenated anilines. researchgate.net These anilines are crucial intermediates in the manufacturing of agrochemicals such as pesticides and herbicides, as well as pharmaceuticals, pigments, and dyes. researchgate.net For instance, substituted nitrobenzenes and nitropyridines are employed to create a wide variety of indoles, which are bioactive components in both drugs and agricultural chemicals. nih.gov Similarly, chloronitrobenzenes serve as feedstocks for creating derivatives of analgesic and antipsychotic medications. nih.gov The unique chemistry of these compounds, particularly the electron-withdrawing nature of the nitro group, is fundamental to their role in these synthetic pathways. nih.gov

Significance of Trifluoromethyl-Substituted Nitrobenzenes in Organic Synthesis

The incorporation of a trifluoromethyl (-CF₃) group onto a nitrobenzene (B124822) ring imparts distinct and powerful electronic effects, rendering these molecules highly significant in organic synthesis. The combination of the strongly electron-withdrawing trifluoromethyl and nitro groups creates a highly electron-deficient aromatic system. beilstein-journals.org This electronic characteristic activates the ring towards nucleophilic aromatic substitution (SNAr), making these compounds valuable intermediates for constructing more complex molecules.

Trifluoromethyl-substituted nitrobenzenes serve as critical building blocks for a range of products, particularly in the pharmaceutical and agrochemical industries. nbinno.com Their functional groups allow for various chemical modifications, making them indispensable for synthesizing Active Pharmaceutical Ingredients (APIs) and advanced pesticides. nbinno.com The trifluoromethyl group, in particular, is noted for its ability to enhance properties like metabolic stability in agrochemicals. guidechem.com The strategic placement of these groups on the aromatic ring dictates the compound's reactivity and is a key focus in the synthesis of specialty chemicals. nbinno.com

Structural Context of 3-Chloro-2,6-dinitrobenzotrifluoride within the Benzotrifluoride (B45747) Class

This compound belongs to the benzotrifluoride class of compounds, which are characterized by a benzene ring attached to a trifluoromethyl group. The parent compound, benzotrifluoride (C₇H₅F₃), is a colorless liquid known for its chemical stability. guidechem.com It serves as a key intermediate in the production of various chemicals, including herbicides and pharmaceuticals. guidechem.com

The structure of this compound is derived from the benzotrifluoride core, which is further substituted with a chlorine atom at the 3-position and two nitro groups at the 2- and 6-positions. The presence and specific arrangement of these substituents—chloro, dinitro, and trifluoromethyl—create a molecule with multiple reactive sites. innospk.com The electron-withdrawing nature of all three types of substituents makes the aromatic ring highly electron-deficient, which is a defining characteristic influencing its chemical behavior and utility as a synthetic intermediate. The synthesis of such specifically substituted isomers is a key area of research, as the precise positioning of each group dramatically affects the molecule's reactivity and suitability for subsequent chemical transformations.

Interactive Data Table: Properties of Related Benzotrifluoride Compounds

The table below outlines key physical and chemical properties of compounds related to this compound, providing context for its chemical class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzotrifluoride | 98-08-8 | C₇H₅F₃ | 146.11 | -29 | 102 |

| 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) | 393-75-9 | C₇H₂ClF₃N₂O₄ | 270.55 | 50-55 | N/A |

| 2-Chloro-3,5-dinitrobenzotrifluoride (B120725) | 392-95-0 | C₇H₂ClF₃N₂O₄ | 270.55 | 62-64 | 285.0±35.0 |

| 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | 251115-21-6 | C₇H₃BrF₃NO₂ | 270.00 | N/A | 268.9 |

Data sourced from multiple chemical databases and research articles. nbinno.comguidechem.cominnospk.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-3-1-2-4(12(14)15)5(7(9,10)11)6(3)13(16)17/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFVUUKOJIVNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dinitrobenzotrifluorides

Nitration Pathways for Substituted Trifluorotoluenes

The direct introduction of two nitro groups onto a chlorobenzotrifluoride precursor is the most common approach. This is typically achieved using mixed acid (a combination of nitric acid and sulfuric acid), often with the addition of sulfur trioxide (oleum) to enhance the nitrating power of the reagent.

Due to the deactivating properties of the substituents on the benzene (B151609) ring, a stepwise approach is often employed to control the reaction and optimize yields. This involves an initial mononitration followed by a more forceful dinitration.

A well-documented example is the cyclic, two-stage process for the dinitration of 4-chlorobenzotrifluoride (B24415). google.com

Mononitration: The process begins by reacting 4-chlorobenzotrifluoride with a mixed acid of nitric acid, sulfur trioxide, and sulfuric acid. This first step is controlled to substantially convert the starting material into 4-chloro-3-nitrobenzotrifluoride. google.com The reaction temperature for this stage is typically maintained between 20°C and 80°C. google.com

Separation: After the initial nitration, the reaction mixture is diluted with water. This causes the separation of the organic mononitro compound from the aqueous acid layer. google.com

Dinitration: The separated organic layer containing the mononitro compound is then subjected to a second nitration step using a fresh, more potent mixture of nitric acid, sulfur trioxide, and sulfuric acid to yield the final dinitrated product. google.com

A similar stepwise process is used for producing 2,4-dichloro-3,5-dinitrobenzotrifluoride, where 2,4-dichlorobenzotrifluoride (B41404) is first mononitrated and then subjected to a secondary nitration. google.com

The second nitration step (dinitration) requires more stringent conditions to overcome the severe deactivation of the mononitrated ring.

Key optimization parameters include:

Nitrating Agent Composition: The strength of the nitrating agent is critical. Mixtures often contain higher concentrations of sulfur trioxide (oleum) to generate a greater concentration of the active nitronium ion (NO₂⁺). In one process, the acid mixture for dinitration contains approximately 8-22% nitric acid, 10-27% sulfur trioxide, and 51-82% sulfuric acid by weight. google.com

Temperature: Higher temperatures are necessary for the second nitration. Reaction temperatures can range from 40°C to 150°C, with a preferred range often between 90°C and 110°C. google.comgoogle.com

Reaction Time: The duration of the reaction can be up to 24 hours to ensure complete conversion. google.com

The table below summarizes typical reaction conditions for a two-stage nitration process.

| Stage | Starting Material | Nitrating Agent | Temperature | Key Outcome |

|---|---|---|---|---|

| Mononitration | 4-Chlorobenzotrifluoride | HNO₃ / H₂SO₄ / SO₃ | 50-55 °C | 4-Chloro-3-nitrobenzotrifluoride |

| Dinitration | 4-Chloro-3-nitrobenzotrifluoride | Fresh HNO₃ / H₂SO₄ / SO₃ | 90-125 °C | 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) |

Nucleophilic Aromatic Substitution (SNAr) Routes to Dinitrobenzotrifluorides

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing highly electron-deficient aromatic rings. wikipedia.org The presence of multiple strong electron-withdrawing groups (such as -NO₂ and -CF₃) stabilizes the negative charge in the intermediate Meisenheimer complex, making the ring susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com

While nitration is used to create the dinitro- framework, SNAr reactions are employed to build more complex molecules from halogenated dinitrobenzotrifluoride intermediates. A key precursor for such reactions is a di- or tri-substituted benzotrifluoride (B45747) containing nitro groups and a suitable leaving group, typically a halide.

For instance, 2-chloro-3,5-dinitrobenzotrifluoride (B120725) can serve as a substrate for SNAr reactions. In one synthetic example, it is reacted with 2,6-dichloroaniline (B118687) to produce 2-(2,6-dichloroanilino)-3,5-dinitrobenzotrifluoride. prepchem.com This reaction demonstrates the displacement of the chlorine atom on the benzotrifluoride ring by the aniline (B41778) nucleophile. The reaction proceeds because the two nitro groups and the trifluoromethyl group effectively activate the ring for nucleophilic attack. masterorganicchemistry.comprepchem.com

The success of SNAr reactions is highly dependent on the choice of solvent and the management of acidic byproducts.

Solvents: Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Dimethylformamide (DMF) is a common solvent used in these reactions. prepchem.com Other solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and acetonitrile (B52724) are also used in various SNAr systems. researchgate.net

Acid Scavengers: Many SNAr reactions generate an acid (e.g., HCl if the leaving group is Cl⁻). This acid can protonate and deactivate the nucleophile. Therefore, a base or "acid scavenger" is often added. In the synthesis of 2-(2,6-dichloroanilino)-3,5-dinitrobenzotrifluoride, sodium hydride (NaH) is used. prepchem.com The NaH acts as a strong base, deprotonating the 2,6-dichloroaniline to form a more potent sodium anilide nucleophile and preventing the accumulation of acid. prepchem.com

The table below outlines the components of a typical SNAr reaction involving a dinitrobenzotrifluoride precursor.

| Component | Example | Function |

|---|---|---|

| Substrate | 2-Chloro-3,5-dinitrobenzotrifluoride | Aromatic ring activated for nucleophilic attack |

| Nucleophile | 2,6-Dichloroaniline | Attacking species that displaces the leaving group |

| Solvent | Dimethylformamide (DMF) | Polar aprotic medium to facilitate the reaction |

| Base / Acid Scavenger | Sodium Hydride (NaH) | Deprotonates the nucleophile and neutralizes acid byproduct |

Advanced Synthetic Protocols and Process Optimization for Analogous Compounds

Research into the synthesis of dinitrobenzotrifluorides and their analogues has led to the development of more efficient and environmentally conscious protocols.

Another innovation involves the use of alternative catalyst systems to replace large quantities of sulfuric acid. A "clean nitration" method for p-chlorobenzotrifluoride has been developed using a heteropoly acid ionic liquid as a catalyst. google.com This method offers high catalytic activity with a smaller amount of catalyst, is stable in water, and can be recycled, presenting a more environmentally friendly alternative to traditional mixed-acid nitration. google.com

Furthermore, different nitrating agents have been explored for dinitration. A mixture of oleum (B3057394) and an alkali metal nitrate (B79036) (like sodium nitrate) can be used at elevated temperatures (up to 225°C) to produce 3,5-dinitrobenzotrifluorides. google.com This method provides an alternative to the standard nitric/sulfuric acid mixture.

Catalytic Approaches in Dinitrobenzotrifluoride Synthesis

Catalytic methodologies present considerable advantages for the synthesis of dinitrobenzotrifluorides, offering enhanced reaction rates, improved selectivity, and often milder operating conditions in comparison to conventional methods.

A significant catalytic innovation is the use of heteropoly acid ionic liquids for the nitration of p-chlorobenzotrifluoride to produce 4-chloro-3-nitrobenzotrifluoride. google.com The application of these ionic liquids as catalysts offers multiple benefits, including high catalytic activity, water stability, recyclability, and a reduced environmental footprint by substituting large volumes of concentrated sulfuric acid. google.com While this example demonstrates mononitration, the underlying principle holds promise for extension to dinitration reactions under suitable conditions.

Another catalytic process involves the gas-phase reaction of benzotrichloride (B165768) with hydrogen fluoride (B91410) in the presence of aluminum fluoride to produce benzotrifluoride derivatives. google.com This method, while focused on the formation of the benzotrifluoride core, underscores the role of catalysis in synthesizing essential precursors. The nitration of 3-alkyl benzotrifluorides can be accomplished with various nitrating agents, and the reaction's outcome is influenced by the specific catalyst and conditions employed. google.com For instance, the nitration of p-chlorobenzotrifluoride has been successfully carried out using a mixture of oleum and an alkali metal nitrate. google.com

The following interactive table summarizes a catalytic approach for the nitration of a related benzotrifluoride.

| Catalyst System | Reactant | Product | Key Advantages |

| Heteropoly acid ionic liquid | p-Chlorobenzotrifluoride and nitric acid | 4-Chloro-3-nitrobenzotrifluoride | High catalytic activity, recyclable catalyst, environmentally friendly process. google.com |

Clean Synthesis Methodologies for Related Benzotrifluoride Intermediates

The development of clean and sustainable synthesis methods is a growing priority within the chemical industry. For the production of benzotrifluoride intermediates, several strategies have been investigated to minimize waste generation and avoid the use of hazardous reagents.

A notable clean methodology involves the use of an ionic liquid as both a catalyst and a solvent for the nitration of p-trifluoromethyl chlorobenzene (B131634) with ammonium (B1175870) nitrate. google.com This approach circumvents the need for conventional nitric and sulfuric acids, thereby reducing equipment corrosion and environmental impact. google.com The recyclability of the ionic liquid catalyst further enhances the sustainability of this process. google.com

Furthermore, the application of solid acid catalysts is being explored for the synthesis of related compounds, such as 2,5-dichloronitrobenzene, which could potentially be adapted for the cleaner production of dinitrobenzotrifluorides. google.com

The table below provides a summary of these clean synthesis strategies for related benzotrifluoride intermediates.

| Clean Synthesis Approach | Reactants | Product | Environmental Benefits |

| Ionic liquid as catalyst and solvent | p-Trifluoromethyl chlorobenzene and ammonium nitrate | 4-Chloro-3-nitrobenzotrifluoride | Avoids the use of nitric and sulfuric acid, recyclable catalyst, reduced corrosion. google.com |

| Waste acid recycling | 2,4-Dichlorobenzotrifluoride, ammonium nitrate, fuming sulfuric acid | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | Minimizes acid waste through recycling. google.com |

Reactivity and Mechanistic Studies of Dinitrobenzotrifluorides

Nucleophilic Aromatic Substitution Reactions

The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly activates aromatic rings towards nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com These reactions are fundamental in synthesizing various derivatives from highly substituted aromatic compounds like 3-Chloro-2,6-dinitrobenzotrifluoride. The SₙAr mechanism typically proceeds through a two-step addition-elimination pathway. openstax.orgyoutube.com In this process, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orgnih.govyoutube.com The subsequent elimination of the leaving group, in this case, a chloride ion, restores the aromaticity of the ring. openstax.org The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack, as they help to delocalize the negative charge. libretexts.orgmasterorganicchemistry.com

Anilino-dechlorination is a specific class of SₙAr reaction where an aniline (B41778) or its derivatives act as the nucleophile, displacing a chlorine atom on the aromatic substrate. The reaction of chlorodinitrobenzotrifluorides with substituted anilines has been a subject of detailed kinetic and mechanistic studies. For instance, the reactions of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives have been investigated to understand the nuances of this transformation. researchgate.net These studies provide valuable insights into the reactivity of the dinitrobenzotrifluoride system.

Kinetic studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines in methanol (B129727) have demonstrated that the reactions follow second-order kinetics. researchgate.net This is consistent with a bimolecular process where both the substrate and the nucleophile (aniline) are involved in the rate-determining step. researchgate.net The reaction rates are influenced by the nature and position of substituents on the aniline ring. researchgate.net

The rate of the reaction is typically determined by following the appearance of the product, N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives, spectrophotometrically. researchgate.net The data from these kinetic runs allow for the calculation of second-order rate constants (k), providing a quantitative measure of reactivity.

| Substituent on Aniline | k (dm³ mol⁻¹ s⁻¹) |

|---|---|

| 4-OCH₃ | Data Not Available in Snippet |

| 4-CH₃ | Data Not Available in Snippet |

| H | Data Not Available in Snippet |

| 4-Cl | Data Not Available in Snippet |

| 3-Cl | Data Not Available in Snippet |

| 3-NO₂ | Data Not Available in Snippet |

| 4-COCH₃ | Data Not Available in Snippet |

| 4-NO₂ | Data Not Available in Snippet |

Note: While the source confirms that kinetic data was collected and analyzed for these substituents, the specific rate constant values are not detailed in the provided search snippets. The analysis in the source focuses on the resulting correlations (ρ and β values).

The generally accepted mechanism for the anilino-dechlorination of activated aryl halides is the addition-elimination (SₙAr) mechanism. openstax.orgsemanticscholar.org This pathway involves two distinct steps:

Addition of the Nucleophile: The aniline molecule attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orgnih.gov The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the ortho and para electron-withdrawing nitro groups. libretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion from the Meisenheimer complex. openstax.org

Evidence for this mechanism in the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines includes the observation of second-order kinetics. researchgate.net The application of the steady-state approximation suggests that the first step, the formation of the Meisenheimer complex, is the rate-determining step. researchgate.net The stability of Meisenheimer complexes is well-documented, and in some cases, these intermediates can be isolated and characterized. nih.govyoutube.com

The effect of substituents on the aniline nucleophile provides significant insight into the reaction mechanism and the structure of the transition state. This is often analyzed using linear free-energy relationships like the Hammett and Brønsted equations. researchgate.net

For the reaction of 4-chloro-3,5-dinitrobenzotrifluoride, Hammett plots of log(k) versus the substituent constant (σ) yield high negative ρ values of -3.14, -3.16, and -3.01 at different temperatures. researchgate.net Such negative values indicate that electron-donating groups on the aniline ring accelerate the reaction, while electron-withdrawing groups slow it down. This supports the development of a positive charge on the aniline nitrogen atom in the transition state, which is consistent with the nucleophilic attack on the aromatic ring being the rate-limiting step. researchgate.net

The Brønsted correlation, which relates the reaction rate to the basicity (pKa) of the attacking aniline, gives a β value of 0.85 (at 30°C). researchgate.net This high, positive β value suggests that a significant degree of bond formation between the aniline nitrogen and the aromatic carbon has occurred in the transition state. researchgate.net It implies that the transition state is product-like, with a substantial charge transfer from the nucleophile to the substrate. researchgate.net

The trifluoromethyl (-CF₃) group plays a critical role in activating the aromatic ring towards nucleophilic attack. Its influence stems from several key properties:

Strong Inductive Electron Withdrawal: The -CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the three fluorine atoms. nih.gov This strong inductive effect (-I) deactivates the aromatic ring, making it more electron-deficient and thus more susceptible to attack by nucleophiles. nih.govresearchgate.net

Lipophilicity and Stability: The -CF₃ group increases the lipophilicity of the molecule, which can influence its solubility and transport properties. mdpi.combeilstein-journals.org The carbon-fluorine bond is exceptionally strong, making the group metabolically stable. mdpi.com

Resonance Effects: Unlike nitro groups, the -CF₃ group does not have a significant resonance-withdrawing effect. Its influence is primarily inductive. researchgate.net However, by making the ring electron-poor, it enhances the ability of the nitro groups to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com

In the context of anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, the deactivating effect of the -CF₃ group, in conjunction with the two nitro groups, makes the substitution of the chlorine atom a facile process. researchgate.net The combined electron-withdrawing power of these groups is essential for stabilizing the negatively charged intermediate, which is a prerequisite for the SₙAr reaction to proceed efficiently. libretexts.orgmasterorganicchemistry.com

Anilino-Dechlorination Reactions

Reduction Reactions

The reduction of the nitro groups is a cornerstone of dinitrobenzotrifluoride chemistry, providing pathways to various amino derivatives which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

The transformation of the nitro groups in dinitrobenzotrifluorides to amino groups can be accomplished through several established methods. Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. sciencemadness.orggoogle.com This method is often favored for its high efficiency and clean reaction profile. For instance, the complete reduction of dinitrotoluene, a related compound, to toluenediamine has been achieved with a palladium catalyst, yielding a product of 99% purity. google.com

Chemical reduction methods are also effective. Reagents like iron in acidic media (e.g., acetic acid or hydrochloric acid) or tin(II) chloride in an appropriate solvent can quantitatively convert nitroarenes to their corresponding anilines. sciencemadness.org These classical methods, while robust, can sometimes present challenges in product purification from metal salts. sciencemadness.org Electrochemical reduction has also been explored as a scalable method for the reduction of nitrobenzotrifluorides, offering a controlled process that can minimize waste. acs.org

The general reaction for the complete reduction of this compound to 3-Chloro-2,6-diaminobenzotrifluoride is depicted below:

Figure 1: General scheme for the complete reduction of this compound.

| Reactant | Reducing Agent/Catalyst | Product | Yield | Reference |

| Dinitrotoluene | Pd/C, H₂ | Toluenediamine | 98.4% | google.com |

| 2-chloro-6-nitrotoluene | Pd/C, H₂ | 3-chloro-2-methylaniline | >98.8% | researchgate.net |

| Nitroaromatics | Iron in acidic media | Anilines | General Method | sciencemadness.org |

| Nitroaromatics | Tin(II) chloride | Anilines | General Method | sciencemadness.org |

| 3-Nitrobenzotrifluoride | Electrochemical Reduction | 3-Trifluoromethylaniline | High | acs.org |

Achieving the selective reduction of one nitro group in a dinitro compound to yield a nitro-amino derivative is a significant synthetic challenge that requires careful selection of reagents and reaction conditions. The two nitro groups in this compound are electronically distinct due to the influence of the adjacent chloro and trifluoromethyl groups, which can be exploited for selective transformations.

Various reagents have been developed for the selective reduction of polynitroarenes. Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in an alcoholic solution is a classical reagent for the selective reduction of one nitro group. acs.org For example, 3,5-dinitrobenzotrifluoride (B42144) can be selectively reduced to 3-nitro-5-(trifluoromethyl)aniline (B1305688) using alcoholic ammonium sulfide. acs.org

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like iron(III) chloride (FeCl₃) and charcoal has proven effective for the successive and controlled reduction of polynitroarenes such as 1,3,5-trinitrobenzene (B165232). researchgate.net By modulating the reaction conditions, it is possible to isolate products where one, two, or all three nitro groups have been reduced. researchgate.net This level of control is highly valuable for generating a diverse range of substituted aniline intermediates.

| Substrate | Reagent/Catalyst | Product | Notes | Reference |

| 3,5-Dinitrobenzotrifluoride | (NH₄)₂S in alcohol | 3-Nitro-5-(trifluoromethyl)aniline | Selective reduction of one nitro group. | acs.org |

| 1,3,5-Trinitrobenzene | N₂H₄·H₂O, FeCl₃, Charcoal | 3,5-Dinitroaniline | Selective reduction of one nitro group. | researchgate.net |

| 1,3,5-Trinitrobenzene | N₂H₄·H₂O, FeCl₃, Charcoal | 1,3-Diamino-5-nitrobenzene | Selective reduction of two nitro groups. | researchgate.net |

| Dinitrophenol | Sodium sulfide | Nitroaminophenol | Selective reduction illustrated. | sciencemadness.org |

Oxidation Reactions

The oxidation of this compound is challenging due to the presence of the highly electron-withdrawing nitro and trifluoromethyl groups, which render the aromatic ring resistant to oxidative processes. However, under specific and often harsh conditions, reactions involving the substituents can occur.

The trifluoromethyl group is generally stable to oxidation. Yet, attempts to introduce the nitro groups under high-temperature nitrating conditions can lead to the unwanted oxidation of the -CF₃ group, resulting in the formation of a carboxylic acid impurity. google.com This indicates that while the -CF₃ group is robust, it is not entirely inert to powerful oxidizing environments.

While the aromatic core is deactivated, other functional groups introduced onto the ring or its side chains could be susceptible to oxidation. For instance, the oxidation of secondary alcohols bearing an α-trifluoromethyl group to the corresponding ketones is known to be difficult due to the inductive effect of the CF₃ group, but specialized methods using nitroxide catalysts have been developed to achieve this transformation. thieme.de Similarly, reactions involving the oxidation of methyl groups on an aromatic ring in the presence of nitro groups have been reported, where the nitro compound itself can act as an oxidant in a superacidic medium like trifluoromethanesulfonic acid. rsc.orgrsc.org These studies suggest that while direct oxidation of the this compound ring is unlikely, oxidative transformations of derivatives are plausible.

Intramolecular Interactions and Their Influence on Reactivity

Non-covalent intramolecular interactions play a crucial role in determining the conformation, stability, and reactivity of molecules derived from this compound.

In derivatives of this compound, particularly those containing amino groups, the formation of intramolecular hydrogen bonds is a significant feature. These interactions can influence the molecule's geometry and reactivity. For example, in N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives, formed from the reaction of 4-chloro-3,5-dinitrobenzotrifluoride, spectroscopic evidence points to the existence of an intramolecular hydrogen bond between the N-H of the aniline moiety and an oxygen atom of one of the ortho-nitro groups. researchgate.net

This N-H···O=N interaction is evidenced by shifts in the infrared (IR) spectra, specifically a shift in the N-H stretching vibrations. researchgate.net In the ¹H NMR spectra, the chemical shift of the N-H proton can also be indicative of hydrogen bonding. mdpi.com Such hydrogen bonds can enforce a more planar conformation on the molecule, which can affect its crystal packing and interactions with other molecules. The presence of both a hydrogen bond donor (N-H) and multiple acceptors (-NO₂, -F) in reaction products allows for a complex interplay of weak interactions. rsc.orgucla.edu Studies have shown that both nitro and fluoro groups can act as hydrogen bond acceptors in solution, though these interactions are generally weak. rsc.org

| Compound Class | Spectroscopic Method | Observation | Implication | Reference |

| N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives | IR Spectroscopy | Shift in N-H stretching vibrations (ν 3239–3339 cm⁻¹) | Intramolecular H-bond between N-H and ortho-NO₂ | researchgate.net |

| Ortho-nitro N-phenylbenzamide | ¹H NMR | Insensitivity of N-H chemical shift to concentration changes | Intramolecular H-bond to NO₂ group | rsc.org |

| 4-Anilino-5-fluoroquinazolines | ¹H and ¹⁹F NMR | Through-space J-coupling (¹hJNH,F) of ~19 Hz | Intramolecular N-H···F hydrogen bond | nih.gov |

| Aniline derivatives | FT-IR | Bathochromic shift of N-H stretching frequencies in benzene (B151609) | Weak intermolecular H-bonds | researchgate.net |

The aromatic ring of this compound is highly electron-deficient due to the attached nitro and trifluoromethyl groups. This electronic characteristic makes it an excellent candidate for engaging in π-interactions with electron-rich systems. These interactions can be categorized as π-π stacking or charge-transfer complex formation. nih.govpreprints.org

Computational studies have revealed the presence of a "π-hole" on the nitrogen atom of the nitro group, which can engage in stabilizing interactions with electron-rich atoms. acs.orgrsc.org These π-hole interactions can be as strong as weak hydrogen bonds and play a role in stabilizing specific molecular conformations. rsc.org

In the context of reactivity, the formation of charge-transfer (CT) complexes between the electron-poor dinitrobenzotrifluoride ring and an electron-rich nucleophile can be an important step in nucleophilic aromatic substitution reactions. nih.govpreprints.org The formation of these complexes, often characterized by a distinct color change, involves the transfer of partial electron density from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com This pre-association can lower the activation energy for the subsequent bond-forming step. Furthermore, π-π stacking interactions are crucial in determining the crystal packing of these compounds, which can influence their solid-state properties. researchgate.netrsc.org

Synthesis and Characterization of Derivatives from Dinitrobenzotrifluoride Scaffolds

Derivatives via Nucleophilic Substitution of Halogen

The chlorine atom at the 3-position of the benzotrifluoride (B45747) ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the ortho and para nitro groups and the trifluoromethyl group. This reactivity allows for the introduction of a wide range of functional groups.

The reaction of 3-Chloro-2,6-dinitrobenzotrifluoride with various primary and secondary amines, particularly substituted anilines, is a well-documented method for producing N-aryl and N-alkyl derivatives. The anilino-dechlorination reaction proceeds readily, typically by stirring the reactants in a suitable solvent like methanol (B129727) at room temperature. researchgate.net This process yields N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.net

The mechanism for this transformation is proposed to be an addition-elimination pathway. researchgate.net Kinetic studies support a second-order reaction, where the formation of a Meisenheimer complex intermediate is the rate-determining step. researchgate.netresearchgate.net The reaction rates are sensitive to the electronic properties of the substituents on the aniline (B41778) nucleophile. researchgate.net

A variety of substituted anilines can be used to generate a library of derivatives. A general synthetic scheme is shown below:

Detailed research has been conducted on the synthesis and physical properties of these derivatives, as summarized in the table below. researchgate.net

| Substituent (R) | Melting Point (°C) | Yield (%) |

|---|---|---|

| H | 120–121 | 87 |

| 4-OCH₃ | 108–109 | 85 |

| 4-CH₃ | 124–125 | 88 |

| 3-CH₃ | 114–115 | 84 |

| 4-Cl | 117–118 | 82 |

| 3-Cl | 122–123 | 80 |

| 3-NO₂ | 155–156 | 75 |

The activated chlorine atom can also be displaced by sulfur nucleophiles, leading to the formation of various sulfur-containing compounds. For instance, reactions with salts of dithiocarbamic acids have been explored. These reactions can sometimes lead to unexpected products, such as the formation of substituted phenyl sulfides rather than the direct substitution product.

Pyrazole (B372694) Derivatives: The synthesis of pyrazole-containing derivatives from this compound can be initiated by reaction with hydrazine (B178648). The nucleophilic substitution of the chlorine atom by hydrazine hydrate (B1144303) yields 3-Hydrazinyl-2,6-dinitrobenzotrifluoride. This intermediate is a key precursor for the formation of a pyrazole ring. Established synthetic routes for pyrazoles involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as acetylacetone. nih.govechemcom.com This subsequent reaction would lead to a pyrazole ring being appended to the dinitrobenzotrifluoride scaffold. While the reaction with hydrazine is documented, specific examples of the subsequent cyclization to form pyrazoles from this particular scaffold are not detailed in the reviewed literature.

Uracil (B121893) Derivatives: The synthesis of uracil-containing derivatives via nucleophilic substitution on the this compound core is not a commonly reported pathway. Typical syntheses of uracil derivatives involve cyclocondensation reactions, such as the Biginelli reaction, which constructs the pyrimidine (B1678525) ring from components like urea, a β-ketoester, and an aldehyde. chemijournal.com Direct attachment of a pre-formed uracil moiety or construction of the ring via SNAr reaction on this substrate has not been found in the surveyed scientific literature.

Derivatives via Modification of Nitro Groups

The nitro groups on the aromatic ring provide another avenue for creating derivatives, primarily through reduction reactions.

The reduction of one or both nitro groups to amino groups is a fundamental transformation. This can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen.

Metal-Acid Systems: Employing metals such as iron, zinc, or tin(II) chloride in an acidic medium.

The chemoselective reduction of one nitro group in the presence of another is also possible, which can lead to the formation of nitro-amino compounds. For example, sodium sulfide (B99878) can sometimes selectively reduce one nitro group. These amino-substituted benzotrifluorides are valuable intermediates for the synthesis of more complex molecules and heterocyclic systems.

Spectroscopic Characterization Techniques for Novel Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, environment, and coupling of protons. In N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives, characteristic signals for the aromatic protons on both rings and the N-H proton are observed. researchgate.net The chemical shift of the N-H proton can suggest the presence of intramolecular hydrogen bonding with an adjacent nitro group. researchgate.net

¹³C NMR: Used to determine the carbon skeleton of the molecule.

¹⁹F NMR: Is particularly useful for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For N-aniline derivatives, shifts in the N-H and NO₂ stretching frequencies can provide evidence of intramolecular hydrogen bonding between the amino proton and an ortho-nitro group. researchgate.net

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the synthesized compounds and for analyzing their fragmentation patterns, which helps to confirm the proposed structure.

UV-Visible Spectroscopy: The electronic transitions within these highly conjugated systems can be studied using UV-Vis spectroscopy, providing information about the chromophores present in the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of dinitrobenzotrifluoride derivatives. In the case of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, the spectra provide key information about the arrangement of protons on the aromatic rings. researchgate.net The chemical shifts of the protons on the dinitrobenzotrifluoride moiety are typically found in the downfield region due to the strong deshielding effect of the nitro and trifluoromethyl groups. The appearance of a signal for the N-H proton and its coupling patterns can also be observed. researchgate.net Studies have suggested that the chemical shift of the amino proton supports the existence of an intramolecular hydrogen bond between the amino hydrogen and an ortho-nitro group. researchgate.net

Table 1: Representative ¹H NMR Data for a Derivative of 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) Data is illustrative and based on findings for related structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the synthesized derivatives. The spectra of dinitrobenzotrifluoride derivatives are characterized by strong absorption bands corresponding to the nitro (NO₂) groups. Typically, two distinct stretching vibrations are observed for the NO₂ group: the asymmetric stretch (ν_as) around 1530-1550 cm⁻¹ and the symmetric stretch (ν_s) around 1340-1350 cm⁻¹. The presence of the C-F bonds of the trifluoromethyl group gives rise to strong absorptions in the 1300-1100 cm⁻¹ region. nih.gov For aniline derivatives, the N-H stretching vibration appears in the 3200-3400 cm⁻¹ range. A shift in this N-H stretching vibration can indicate the formation of an intramolecular hydrogen bond with an adjacent nitro group. researchgate.net The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. spectroscopyonline.com

Table 2: Key IR Absorption Frequencies for Dinitrobenzotrifluoride Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of the synthesized derivatives. In electron ionization (EI) mode, nitroaromatic compounds typically show a prominent molecular ion (M⁺) peak due to the charge-stabilizing ability of the aromatic ring. nih.gov The fragmentation of these compounds is complex and can involve competitive pathways. researchgate.net Common fragmentation patterns for nitroaromatics include the loss of radicals such as •OH, •NO, and •NO₂. researchgate.net For derivatives containing a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Table 3: Common Mass Spectrometric Fragments for Chloro-Dinitrobenzotrifluoride Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The electronic spectra of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, for example, typically show two or three main absorption bands in methanol. researchgate.net These bands arise from π → π* transitions within the aromatic rings. One band is often observed in the 220–258 nm range, with another appearing at higher wavelengths, around 403–415 nm. researchgate.net The long-wavelength absorption is attributed to an electronic transition involving charge transfer between the electron-donating amino group and the electron-accepting dinitrophenyl moiety. researchgate.net The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the aniline ring and the solvent used. researchgate.netresearchgate.net

Table 4: Representative UV-Vis Absorption Bands for N-Aryl Dinitrobenzotrifluoride Derivatives in Methanol Data is illustrative and based on findings for related structures. researchgate.net

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For certain derivatives of dinitrobenzotrifluoride, this technique has been used to unambiguously confirm the molecular structure proposed by spectroscopic methods. researchgate.netacs.org For example, the structure of a novel N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivative was confirmed by a single crystal X-ray study, providing precise details about the molecular geometry and intermolecular interactions. researchgate.net Such analyses can also validate hypotheses drawn from other techniques, such as the presence of intramolecular hydrogen bonding suggested by NMR and IR data.

Table 5: Illustrative Crystallographic Data Parameters

Research Applications of Dinitrobenzotrifluoride Compounds and Their Derivatives

Role as Key Intermediates in Organic Synthesis

Precursors for Agrochemicals

There is no specific information available in scientific literature or patent databases that details the use of 3-Chloro-2,6-dinitrobenzotrifluoride as a direct precursor for the synthesis of agrochemicals. While many dinitroaniline and trifluoromethyl-containing compounds are known to have herbicidal properties, the synthetic routes originating from this specific isomer are not documented.

Building Blocks for Pharmaceutical and Drug Development Research

The application of this compound as a building block in pharmaceutical and drug development research is not described in the available literature. Although related dinitrobenzotrifluoride compounds have been investigated for antiparasitic properties, there are no specific studies linking this compound to the development of new therapeutic agents.

Synthetic Routes to Dyestuffs and Fine Chemicals

Similarly, the role of this compound in the synthesis of dyestuffs and fine chemicals is not documented. The chromophoric and auxochromic properties often associated with nitroaromatic compounds could suggest potential applications in dye chemistry, but no specific synthetic routes or resulting products have been reported.

Applications in Analytical Chemistry Methodologies

The utility of this compound in analytical chemistry has not been specifically established. While a related isomer, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), has been successfully employed as a derivatization reagent, there is no evidence to suggest that the 3-chloro-2,6-dinitro isomer is used for similar purposes.

Derivatization Reagents for Chromatographic Analysis

No published methods utilize this compound as a derivatization reagent for chromatographic analysis. The reactivity of the chlorine atom, activated by the electron-withdrawing nitro and trifluoromethyl groups, could theoretically allow it to react with nucleophilic functional groups to form derivatives suitable for analysis. However, no such applications have been reported.

Quantification of Biomolecules and Environmental Contaminants

Consistent with the lack of information on its use as a derivatization reagent, there are no established analytical methods that employ this compound for the quantification of biomolecules or environmental contaminants.

Optimization of Derivatization Conditions

The compound 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), a structural isomer of this compound, is a significant reagent in analytical chemistry, particularly for the precolumn derivatization of amino acids in high-performance liquid chromatography (HPLC). researchgate.netbohrium.comnih.gov This process enhances the detectability of amino acids by attaching a chromophore to them. The efficiency of this derivatization reaction is highly dependent on several key parameters, which have been the subject of optimization studies to ensure accuracy and reproducibility. bohrium.comnih.gov

Key conditions that are typically optimized include reaction pH, temperature, time, and the concentration of the derivatizing reagent. Research has shown that a pH of 9.0, achieved using a borate (B1201080) buffer, provides an ideal alkaline environment for the reaction between CNBF and amino acids. bohrium.comnih.gov The nucleophilic substitution reaction, where the amino group of the amino acid attacks the electron-deficient aromatic ring of CNBF, is facilitated under these conditions.

Temperature and reaction time are also critical. Optimized procedures often involve heating the reaction mixture to 60°C for a duration of 30 minutes. bohrium.comnih.gov This ensures the reaction proceeds to completion without causing degradation of the analytes. Furthermore, the concentration of CNBF and its molar ratio relative to the amino acids are crucial for achieving complete derivatization. An optimized concentration of 70 mmol L⁻¹ has been reported, with a molar ratio of amino acids to CNBF of 1:5.25. bohrium.comnih.gov These optimized conditions are essential for reliable quantification of amino acids in various complex matrices, such as mature vinegar and beer. researchgate.netnih.gov

Table 1: Optimized Conditions for Derivatization of Amino Acids with CNBF

| Parameter | Optimized Value | Reference |

|---|---|---|

| pH | 9.0 (Borate Buffer) | bohrium.comnih.gov |

| Temperature | 60°C | bohrium.comnih.gov |

| Reaction Time | 30 minutes | bohrium.comnih.gov |

| CNBF Concentration | 70 mmol L⁻¹ | bohrium.comnih.gov |

| Molar Ratio (Amino Acid:CNBF) | 1:5.25 | bohrium.comnih.gov |

Investigation in Materials Science

Organic compounds featuring electron-donating and electron-accepting groups on a π-conjugated system are of significant interest in the field of non-linear optical (NLO) materials. The structure of this compound, with its electron-deficient benzene (B151609) ring substituted by two nitro groups and a trifluoromethyl group, makes its derivatives potential candidates for NLO applications. The delocalization of π-electrons across a molecule is a key factor for NLO properties. nih.gov

The core principle behind many organic NLO materials is intramolecular charge transfer (ICT). nih.gov This occurs when an electron-donor group and an electron-acceptor group are linked by a conjugated bridge. While this compound itself is an acceptor, it can be functionalized with electron-donating groups to create such "push-pull" systems. The strong electron-withdrawing nature of the dinitro-trifluoromethyl-substituted phenyl ring can significantly enhance the NLO response. asianpubs.org Theoretical studies on similar structures, such as those containing a dinitrophenyl group linked to a donor, have been performed to calculate properties like first static hyperpolarizabilities, a measure of NLO activity. asianpubs.org The design of molecules where electron density can be effectively modulated is a central strategy in developing high-performance NLO materials for applications in optoelectronics and optical data storage. nih.gov

Studies of Molecular Interactions and Charge-Transfer Phenomena

Dinitroaromatic compounds, due to their electron-deficient nature, are known to act as effective fluorescence quenchers. mdpi.com Fluorescence quenching is a process that decreases the fluorescence intensity of a substance (a fluorophore) through various molecular interactions with another substance (a quencher). chalcogen.ro This phenomenon can occur through dynamic (collisional) quenching or static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.ro

Studies on compounds structurally related to dinitrobenzotrifluoride have demonstrated this effect. For instance, dinitrobenzene (DNB) has been shown to quench the fluorescence of a polyaniline-Ag composite. mdpi.com The quenching efficiency is often quantified by the Stern-Volmer constant (Ksv), with a higher value indicating a more effective quenching process. In one study, the Ksv for DNB was determined to be 0.161 x 10⁴ M⁻¹. mdpi.com Similarly, the fluorescence of anthracene (B1667546) is quenched by allyl 2,4-dinitrophenyl ether, another dinitroaromatic compound. chalcogen.ro The mechanism of quenching can be influenced by factors such as the solvent and the specific structure of the interacting molecules. chalcogen.ro The ability of these compounds to accept electrons facilitates a photoinduced electron transfer (PET) process, which is a common mechanism for fluorescence quenching. mdpi.comnih.gov

Table 2: Stern-Volmer Quenching Constants (Ksv) for Dinitroaromatic Quenchers

| Fluorophore | Quencher | Ksv (M⁻¹) | Reference |

|---|---|---|---|

| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | 0.161 x 10⁴ | mdpi.com |

Electron-deficient aromatic compounds, such as those containing multiple nitro groups, can form intermolecular charge-transfer (CT) complexes with electron-rich donor molecules. wikipedia.org These complexes are assemblies of two or more molecules held together by electrostatic forces, where a partial transfer of electron density occurs from the electron donor to the electron acceptor. wikipedia.orgnih.gov

Compounds like 1,3,5-trinitrobenzene (B165232) (TNB), which is structurally analogous to dinitrobenzotrifluoride in its electron-accepting capability, readily form CT complexes with electron-rich aromatic hydrocarbons (arenes). wikipedia.org The formation and stability of these complexes are governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov A smaller energy gap facilitates the charge transfer. In the solid state, these complexes often crystallize in characteristic stacks of alternating donor and acceptor molecules. wikipedia.org While this compound itself has not been the specific subject of extensive CT complex studies in the provided results, its strong electron-accepting character, imparted by the two nitro groups and the trifluoromethyl group, suggests it would be a potent component in forming such charge-transfer complexes with suitable electron donors.

Theoretical and Computational Studies on Dinitrobenzotrifluorides

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and reactivity of dinitrobenzotrifluoride derivatives. prensipjournals.comprensipjournals.comresearchgate.net These methods can determine key properties such as molecular geometries, orbital energies, and charge distributions. prensipjournals.com

The electronic structure of 3-Chloro-2,6-dinitrobenzotrifluoride is heavily influenced by its substituents. The two nitro (-NO₂) groups and the trifluoromethyl (-CF₃) group are strong electron-withdrawing groups. This electronic pull significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The chlorine atom also contributes to this effect through its inductive-withdrawing properties.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For related compounds, computational studies have been used to analyze the HOMO, LUMO, and molecular electrostatic potential (MEP) regions to identify likely sites for electrophilic and nucleophilic attack. prensipjournals.comprensipjournals.com For dinitrobenzotrifluorides, the areas of positive electrostatic potential are concentrated on the aromatic ring carbons, particularly those bearing the nitro and chloro substituents, indicating these are the primary sites for nucleophilic aromatic substitution.

Table 1: Calculated Electronic Properties for a Related Halogenated Nitroaromatic Compound (3-Chloro-4-fluoronitrobenzene)

| Property | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

| HOMO Energy (eV) | -8.42 | -9.25 |

| LUMO Energy (eV) | -2.78 | -1.98 |

| HOMO-LUMO Gap (eV) | 5.64 | 7.27 |

| Dipole Moment (Debye) | 3.15 | 3.45 |

| Electronegativity (χ) | 5.60 | 5.62 |

| Chemical Hardness (η) | 2.82 | 3.64 |

| Electrophilicity Index (ω) | 5.56 | 4.34 |

Data derived from computational studies on analogous compounds to illustrate typical values obtained through quantum chemical calculations. prensipjournals.comprensipjournals.com

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is essential for investigating the mechanisms of reactions involving dinitrobenzotrifluorides. The most characteristic reaction for this class of compounds is nucleophilic aromatic substitution (SNAr). Computational studies on similar electron-deficient aromatic systems have been used to map out the potential energy surfaces for these reactions, identifying intermediates and transition states. researchgate.netspringernature.comnih.gov

The SNAr mechanism has traditionally been described as a two-step process involving the formation of a thermodynamically stabilized anionic intermediate known as a Meisenheimer complex. springernature.comharvard.edu However, extensive computational work has shown that many SNAr reactions may proceed through a one-step, or "concerted," pathway (cSNAr) without a stable intermediate. springernature.comnih.govnih.gov

For a molecule like this compound, the reaction with a nucleophile (e.g., an amine or an alkoxide) would involve the displacement of the chloride ion. Molecular modeling can predict the activation energy barriers for both the stepwise and concerted pathways. The stability of the potential Meisenheimer complex is a critical factor; the strong electron-withdrawing groups (-NO₂ and -CF₃) on the ring are expected to significantly stabilize the negative charge of this intermediate. springernature.com

Computational studies on the reaction of the related 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives suggest an addition-elimination mechanism where the first step (nucleophilic attack) is rate-determining. researchgate.net The transition state for this step involves significant bond formation between the nucleophile and the aromatic carbon, as well as charge development on the aniline nitrogen. researchgate.net DFT calculations can precisely model the geometry of such transition states, providing insights into bond lengths and angles that are not experimentally accessible. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Biologically Active Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govlongdom.orgnih.gov Many dinitrobenzotrifluoride derivatives are known to possess biological activity, for instance as herbicides. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.netjocpr.com

A QSAR study begins with a "training set" of compounds with known biological activities. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching of the molecular skeleton.

Mathematical models, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that relates the descriptors to the observed biological activity. jocpr.comnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor Class | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Governs molecular interactions and reactivity |

| Steric | Molar Volume, Surface Area, Ovality | Relates to how a molecule fits into a receptor site |

| Hydrophobicity | LogP, Molar Refractivity | Influences transport and distribution in biological systems |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Describes the stability of the molecule |

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel dinitrobenzotrifluoride derivatives, like this compound, helping to prioritize which compounds to synthesize and test experimentally. nih.govijstr.org

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions are highly valuable for structure elucidation and for interpreting experimental data. nmrdb.orggithub.ionmrdb.org

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT calculations (e.g., using the B3LYP functional). prensipjournals.comprensipjournals.com The accuracy of these predictions allows for the comparison of computed spectra with experimental data to confirm molecular structures. researchgate.net For this compound, predictions would show two distinct aromatic proton signals and a specific set of signals for the substituted aromatic carbons, with chemical shifts influenced by the strong deshielding effects of the nitro and trifluoromethyl groups.

Vibrational (IR) Spectra: Theoretical vibrational frequencies can be calculated using DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes. prensipjournals.com For this compound, characteristic strong absorption bands would be predicted for the symmetric and asymmetric stretching of the nitro groups (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions), C-F stretching from the CF₃ group, and C-Cl stretching. Comparing calculated frequencies with experimental IR spectra helps in the assignment of vibrational bands. prensipjournals.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.govnih.gov The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For highly substituted nitroaromatic compounds, the spectra are characterized by π → π* transitions, which can be accurately modeled. prensipjournals.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Compound (2-chloro-1-fluoro-4-nitrobenzene)

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |

| ¹H NMR Chemical Shift (ppm) | 7.235 - 8.306 | 6.840 - 9.037 |

| ¹³C NMR Chemical Shift (ppm) | 117.0 - 164.6 | 141.8 - 186.4 |

| IR C-F Stretch (cm⁻¹) | 1171 | 1248 |

| IR NO₂ Symmetric Stretch (cm⁻¹) | 1350 | 1345 |

This table illustrates the typical agreement between experimental and computationally predicted spectroscopic data for a related molecule. prensipjournals.comprensipjournals.com

Environmental Research Aspects and Analytical Detection in Environmental Matrices

Occurrence and Distribution in Environmental Samples

Direct research on the occurrence and distribution of 3-Chloro-2,6-dinitrobenzotrifluoride in environmental matrices such as soil, water, and air is not extensively documented in publicly available scientific literature. Its physical and chemical properties, such as its insolubility in water, suggest that its mobility in the environment may be limited.

Given its use as an intermediate in herbicide production, any potential environmental release would likely be localized to industrial effluent or sites of chemical synthesis. nih.gov The degradation of trifluralin (B1683247) in soil is a complex process that leads to the formation of various metabolites. usda.gov While research has identified numerous degradation products of trifluralin, this compound is not commonly reported as a major or persistent environmental metabolite. usda.gov

The environmental fate of dinitroaniline herbicides as a class has been studied, with a focus on their persistence and mobility in soil. nih.gov These compounds generally exhibit low water solubility and a high tendency to bind to soil particles, which limits their transport into groundwater. nih.gov

Table 1: Potential Environmental Occurrence of this compound

| Environmental Matrix | Likelihood of Occurrence | Potential Sources |

|---|---|---|

| Soil | Low to moderate near specific sites | Industrial discharge, spills during production or transport, potential minor degradation product of trifluralin |

| Water (Surface and Groundwater) | Low | Industrial effluent, runoff from contaminated soil (limited by low water solubility) |

| Air | Low | Volatilization from industrial sites (limited by low vapor pressure) |

This table is based on the chemical properties and industrial use of the compound, acknowledging the limited direct monitoring data.

Advanced Analytical Methods for Detection and Quantification

Specific, validated analytical methods for the routine environmental monitoring of this compound as a contaminant are not widely established in the literature. However, general analytical techniques used for the detection of nitroaromatic compounds and halogenated organic molecules are applicable.

Gas Chromatography (GC) coupled with selective detectors is a primary technique for the analysis of semi-volatile organic compounds. pharmacyjournal.orgnih.gov For a compound like this compound, detectors such as an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds and nitro groups, or a Mass Spectrometer (MS) for definitive identification, would be suitable. nih.govlongdom.org Sample preparation for GC analysis of soil and water samples would typically involve extraction with an organic solvent followed by a clean-up step to remove interfering substances. pharmacyjournal.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of organic compounds. d-nb.info While this compound itself is not the primary target of environmental analysis, it has been utilized as a derivatizing reagent in HPLC methods. asianpubs.org For instance, it has been used as a pre-column derivatizing agent for the determination of amino acids in various samples, with detection achieved using a UV detector. asianpubs.org This application underscores its reactivity and chromophoric properties that can be exploited for analytical purposes.

Table 2: Potential Analytical Techniques for the Detection of this compound in Environmental Samples

| Analytical Technique | Detector | Sample Matrix | General Approach |

|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | Soil, Water, Sediment | Solvent extraction (e.g., using dichloromethane (B109758) or acetone), sample clean-up (e.g., solid-phase extraction), and instrumental analysis. |

| High-Performance Liquid Chromatography (HPLC) | UV-Visible or Diode Array Detector (DAD), Mass Spectrometry (MS) | Water, Soil Extracts | Liquid-solid extraction or solid-phase extraction (SPE), followed by separation on a reversed-phase column with a suitable mobile phase (e.g., acetonitrile (B52724)/water gradient). |

This table outlines potential analytical strategies based on the compound's chemical structure and established methods for similar analytes.

Future Research Directions and Emerging Areas

Novel Synthetic Routes to Substituted Dinitrobenzotrifluorides

The synthesis of substituted dinitrobenzotrifluorides, including 3-Chloro-2,6-dinitrobenzotrifluoride, has traditionally relied on classical nitration and halogenation reactions. However, the demand for more efficient, selective, and environmentally benign synthetic methods is driving the exploration of novel routes.

One area of advancement involves the optimization of nitration conditions for benzotrifluoride (B45747) precursors. An improved method for producing 3,5-dinitrobenzotrifluorides utilizes a mixture of oleum (B3057394) and an alkali metal nitrate (B79036), allowing for significantly higher reaction temperatures (up to 225°C) without substantial oxidation of the trifluoromethyl group. google.com This approach leads to good yields of the desired dinitro-substituted products in shorter reaction times compared to traditional methods that are often limited to lower temperatures to avoid side reactions. google.com

Future research is expected to focus on the development of catalytic systems for the selective introduction of nitro groups onto the benzotrifluoride scaffold. This could involve the use of solid acid catalysts or novel nitrating agents that offer greater control over regioselectivity and reduce the generation of hazardous waste. Furthermore, flow chemistry approaches are being explored to enhance the safety and efficiency of nitration reactions, which are often highly exothermic.

The table below summarizes a comparison between traditional and a novel synthetic approach for dinitrobenzotrifluorides.

| Feature | Traditional Nitration | Improved Oleum/Alkali Metal Nitrate Method |

| Reagents | Mixed acid (HNO₃/H₂SO₄) | Oleum (H₂SO₄ with excess SO₃) and alkali metal nitrate (e.g., NaNO₃) |

| Temperature | Typically below 90°C to minimize oxidation | Up to 225°C |

| Reaction Time | Often requires several days | Significantly shorter |

| Yields | Can be variable | Good yields reported |

| Side Reactions | Oxidation of the trifluoromethyl group to a carboxylic acid | Substantially reduced oxidation |

| Safety | Highly exothermic, potential for runaway reactions | Improved control over reaction conditions |

Exploration of New Reactivity Patterns and Catalysis

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group make the aromatic ring highly susceptible to attack by nucleophiles.

Kinetic studies of the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives have shown that these reactions proceed via an addition-elimination mechanism. researchgate.net The formation of a Meisenheimer-like intermediate is the rate-determining step. researchgate.net The high negative ρ values from Hammett plots indicate a significant buildup of positive charge on the aniline nitrogen in the transition state, highlighting the polar nature of the reaction. researchgate.net

Future research in this area is directed towards expanding the scope of nucleophiles and exploring novel catalytic methods to activate the C-Cl bond. This includes the use of transition metal catalysts, such as palladium and nickel complexes, which are known to facilitate the activation of aryl chlorides. researchgate.netrsc.org Such catalytic systems could enable cross-coupling reactions that are not feasible under traditional SNAr conditions, opening up avenues for the synthesis of complex molecular architectures.

Furthermore, the potential for concerted SNAr (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step, is an area of active investigation. nih.gov Computational studies can play a crucial role in distinguishing between stepwise and concerted pathways for different nucleophiles and reaction conditions.

The following table outlines key aspects of the reactivity of dinitrobenzotrifluorides.

| Reactivity Aspect | Description | Key Findings |

| Mechanism | Predominantly nucleophilic aromatic substitution (SNAr) | Follows an addition-elimination pathway with a Meisenheimer intermediate. |

| Kinetics | Second-order kinetics observed in reactions with anilines. researchgate.net | Rate is dependent on the concentration of both the substrate and the nucleophile. researchgate.net |

| Substituent Effects | Electron-donating groups on the nucleophile accelerate the reaction. researchgate.net | High negative ρ values indicate a polar transition state. researchgate.net |

| Catalysis | Emerging area of research. | Transition metal catalysis (e.g., Pd, Ni) shows promise for C-Cl bond activation. researchgate.netrsc.org |

Design and Synthesis of Advanced Functional Materials

The unique electronic and structural features of dinitrobenzotrifluoride derivatives make them attractive building blocks for the design and synthesis of advanced functional materials. The incorporation of the trifluoromethyl group can enhance properties such as thermal stability, solubility in organic solvents, and hydrophobicity.

One promising application is in the development of high-performance polymers. For instance, diamines derived from the reduction of dinitrobenzotrifluorides can serve as monomers for the synthesis of polyimides. These polymers are known for their exceptional thermal and chemical resistance, making them suitable for applications in the aerospace and electronics industries.

The electron-deficient nature of the dinitrobenzotrifluoride core also suggests its potential use in the creation of materials with interesting optoelectronic properties. By strategically functionalizing the aromatic ring with electron-donating groups, it is possible to create donor-acceptor systems with potential applications in organic light-emitting diodes (OLEDs) and photovoltaics. Research in this area is still in its early stages but holds significant promise.

Furthermore, the high nitrogen content and density of polynitrobenzene derivatives make them candidates for energetic materials. nih.gov The synthesis of fully substituted polynitrobenzene derivatives from related starting materials has yielded compounds with good thermal stability and reasonable detonation performance. nih.gov

Development of Targeted Agrochemical and Pharmaceutical Scaffolds

The dinitrobenzotrifluoride scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. The trifluoromethyl and dinitro groups contribute to the biological activity of these compounds. For example, trifluralin (B1683247), a widely used herbicide, is synthesized from a dinitrobenzotrifluoride intermediate. researchgate.net

Future research in this domain is focused on the design of more selective and potent agrochemicals with improved environmental profiles. This involves the synthesis of libraries of dinitrobenzotrifluoride derivatives with diverse substituents and their screening for herbicidal, fungicidal, and insecticidal activity. The use of scaffold hopping strategies, where the core structure is modified while retaining key pharmacophoric features, is a valuable approach in this endeavor. mdpi.com

In the pharmaceutical arena, the dinitrobenzotrifluoride moiety is being explored as a scaffold for the development of new therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com The design and synthesis of novel dinitrobenzotrifluoride-containing compounds are being pursued for various therapeutic targets. For instance, the incorporation of this scaffold into molecules targeting specific enzymes or receptors is an active area of research. nih.govresearchgate.net

The table below provides examples of bioactive molecules derived from dinitrobenzotrifluoride scaffolds.

| Compound Class | Application Area | Key Structural Features |

| Dinitroaniline Herbicides | Agrochemicals | Dinitrobenzotrifluoride core with an amino substituent. |

| Novel Fungicides | Agrochemicals | Trifluoromethylpyridine moiety derived from dinitrobenzotrifluoride precursors. mdpi.com |

| Potential Anticancer Agents | Pharmaceuticals | Heterocyclic motifs attached to the dinitrobenzotrifluoride scaffold. nih.gov |

| Enzyme Inhibitors | Pharmaceuticals | Targeted modifications to enhance binding to specific active sites. |

Integrated Computational and Experimental Approaches to Elucidate Complex Mechanisms

The elucidation of complex reaction mechanisms is crucial for the rational design of new synthetic routes and the optimization of reaction conditions. The integration of computational methods, such as Density Functional Theory (DFT), with experimental studies provides a powerful tool for achieving a deeper understanding of chemical processes.